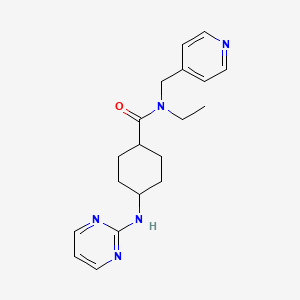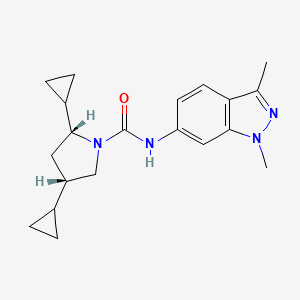
(2R,4S)-2,4-dicyclopropyl-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-2,4-dicyclopropyl-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of pyrrolidine carboxamide derivatives and has shown promising results in various preclinical studies.
作用機序
(2R,4S)-2,4-dicyclopropyl-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide acts as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory, synaptic plasticity, and inflammation. This compound binds to the α7nAChR and inhibits its activity, thereby reducing the release of pro-inflammatory cytokines and modulating neurotransmitter release.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been found to reduce inflammation and oxidative stress, enhance synaptic plasticity, and improve cognitive function. In addition, this compound has also been shown to reduce anxiety-like behavior and depressive-like symptoms in animal models.
実験室実験の利点と制限
One of the major advantages of (2R,4S)-2,4-dicyclopropyl-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide is its selectivity for the α7nAChR, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its relatively low potency, which may require higher doses for effective inhibition of the α7nAChR.
将来の方向性
There are several future directions for the research and development of (2R,4S)-2,4-dicyclopropyl-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide. One of the areas of interest is the potential use of the compound in the treatment of Alzheimer's disease. The α7nAChR has been implicated in the pathogenesis of Alzheimer's disease, and this compound may have therapeutic potential in this area. Another area of interest is the development of more potent and selective α7nAChR antagonists, which may overcome the limitations of this compound and provide new tools for studying the role of this receptor in various physiological processes.
In conclusion, this compound is a novel compound with promising therapeutic potential in various diseases. The compound acts as a selective antagonist of the α7nAChR and has several biochemical and physiological effects. While there are limitations to its use, this compound is a valuable tool for studying the role of the α7nAChR in various physiological processes and may have important clinical applications in the future.
合成法
The synthesis of (2R,4S)-2,4-dicyclopropyl-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide involves the reaction of 2,4-dicyclopropylpyrrolidine-1-carboxylic acid with 2-methoxypyridine-4-carboxylic acid and subsequent coupling with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography and recrystallization.
科学的研究の応用
(2R,4S)-2,4-dicyclopropyl-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of neuropathic pain, anxiety, and depression. In addition, this compound has also been investigated for its potential use in the treatment of substance abuse disorders and schizophrenia.
特性
IUPAC Name |
(2R,4S)-2,4-dicyclopropyl-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-22-16-9-14(6-7-18-16)19-17(21)20-10-13(11-2-3-11)8-15(20)12-4-5-12/h6-7,9,11-13,15H,2-5,8,10H2,1H3,(H,18,19,21)/t13-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYURAGPGWJLKE-UKRRQHHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)NC(=O)N2CC(CC2C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CC(=C1)NC(=O)N2C[C@@H](C[C@@H]2C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-[[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]phenol](/img/structure/B7346044.png)
![5-[(2S)-1-[(3-propoxyphenyl)methyl]pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7346059.png)
![5-[(2S)-1-[(5-methylsulfonylfuran-2-yl)methyl]pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7346065.png)
![(3S,4R)-3-(hydroxymethyl)-N-imidazo[1,2-a]pyridin-7-yl-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7346087.png)
![(2R)-N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B7346089.png)
![1-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-3-(2-methoxypyridin-4-yl)urea](/img/structure/B7346094.png)
![5-[[(3aR,7aR)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7346099.png)
![(3aS,6aR)-N-[3-[ethyl(methyl)carbamoyl]phenyl]-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346104.png)

![(3aS,6aR)-N-(5-methoxy-1,3-thiazol-2-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346115.png)
![4-[[(3aS,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]methyl]-N-cyclopropylbenzenesulfonamide](/img/structure/B7346127.png)
![[(3S)-oxolan-3-yl]-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7346131.png)
![(1R,2R)-N-[1-[2-(benzylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-2-methoxycyclopropane-1-carboxamide](/img/structure/B7346146.png)
